molecular formula C14H21N B13608006 3-(2-Phenylpropyl)piperidine

3-(2-Phenylpropyl)piperidine

Cat. No.: B13608006
M. Wt: 203.32 g/mol
InChI Key: IGMLLJPXGWOIAK-UHFFFAOYSA-N
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Description

3-(2-Phenylpropyl)piperidine is an organic compound that belongs to the class of piperidines, which are nitrogen-containing heterocycles. This compound is characterized by a piperidine ring substituted with a 2-phenylpropyl group. Piperidines are known for their wide range of applications in medicinal chemistry, particularly as building blocks for pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylpropyl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenylpropylamine with a suitable cyclizing agent under controlled conditions. The reaction may involve the use of catalysts such as palladium or rhodium to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous flow reactions. This method allows for the efficient and scalable synthesis of the compound by combining multiple reaction steps into a single process. The use of advanced catalytic systems and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylpropyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted piperidine derivatives .

Scientific Research Applications

3-(2-Phenylpropyl)piperidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemical intermediates and fine chemicals

Mechanism of Action

The mechanism of action of 3-(2-Phenylpropyl)piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Phenylpropyl)piperidine
  • 1-(3-Phenylpropyl)piperazine
  • 4-(3-Phenylpropyl)piperidine

Uniqueness

3-(2-Phenylpropyl)piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

3-(2-phenylpropyl)piperidine

InChI

InChI=1S/C14H21N/c1-12(14-7-3-2-4-8-14)10-13-6-5-9-15-11-13/h2-4,7-8,12-13,15H,5-6,9-11H2,1H3

InChI Key

IGMLLJPXGWOIAK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCNC1)C2=CC=CC=C2

Origin of Product

United States

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